molecular formula C6H8N2O2 B190055 1,4-dimethyl-1H-pyrazole-5-carboxylic acid CAS No. 13745-58-9

1,4-dimethyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B190055
CAS No.: 13745-58-9
M. Wt: 140.14 g/mol
InChI Key: FYWSABALQBFSCW-UHFFFAOYSA-N
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Description

1,4-Dimethyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound belonging to the pyrazole family Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Dimethyl-1H-pyrazole-5-carboxylic acid can be synthesized through several methods. One common approach involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . Another method includes the cycloaddition of 1,3-dipoles to dipolarophiles . These reactions typically require specific catalysts and conditions to achieve high yields and selectivity.

Industrial Production Methods: Industrial production of this compound often employs scalable and cost-effective methods. The use of transition-metal catalysts and photoredox reactions has been explored to enhance efficiency and reduce environmental impact . One-pot multicomponent processes are also favored for their simplicity and high throughput .

Comparison with Similar Compounds

Comparison: 1,4-Dimethyl-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications .

Biological Activity

1,4-Dimethyl-1H-pyrazole-5-carboxylic acid (DMPCA) is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique structure, which allows it to interact with various biological targets, leading to potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of DMPCA, including its mechanisms of action, therapeutic uses, and comparative studies with related compounds.

  • Molecular Formula : C6_6H8_8N2_2O2_2
  • Molar Mass : 140.14 g/mol
  • Structure : The compound features a pyrazole ring substituted with two methyl groups and a carboxylic acid functional group, which significantly influences its reactivity and biological properties .

DMPCA exhibits its biological effects through multiple mechanisms, including:

  • Enzyme Inhibition : DMPCA has been shown to inhibit certain enzymes, such as tissue-nonspecific alkaline phosphatase (TNAP), which plays a crucial role in bone metabolism. The compound's IC50_{50} values for TNAP inhibition can be as low as 5 nM .
  • Antimicrobial Activity : Research indicates that DMPCA and its derivatives possess significant antimicrobial properties against various bacterial strains, including E. coli and S. aureus. The presence of specific substituents enhances these activities .
  • Anti-inflammatory Effects : DMPCA has demonstrated potential anti-inflammatory effects, making it a candidate for treating inflammatory diseases .

Antimicrobial Activity

DMPCA has been evaluated for its antimicrobial properties against several pathogens. A study reported that derivatives of pyrazole compounds showed promising activity against Aphis fabae, with some compounds achieving over 85% mortality at low concentrations .

Anti-inflammatory Properties

The compound's ability to inhibit TNAP suggests potential applications in treating conditions related to excessive calcification and inflammation. In vitro studies have shown that DMPCA can modulate inflammatory pathways effectively .

Anticancer Potential

Recent studies have highlighted the anticancer properties of pyrazole derivatives, including DMPCA. Compounds containing the pyrazole moiety have been linked to significant cytotoxic effects against various cancer cell lines, indicating their potential as chemotherapeutic agents .

Comparative Studies

DMPCA's biological activity can be compared with other pyrazole derivatives to understand its unique properties better:

Compound NameIC50_{50} (μM)Biological Activity
This compound0.005TNAP inhibitor
3-Bromo-1,4-dimethyl-1H-pyrazole-5-carboxylic acid0.010Antimicrobial against E. coli
Pyrazole derivative with oxazole0.025Insecticidal activity

This table illustrates the potency of DMPCA compared to other compounds, particularly in enzyme inhibition and antimicrobial activity.

Case Studies

  • Inhibition of TNAP : A study demonstrated that DMPCA derivatives could inhibit TNAP more effectively than previously known inhibitors, suggesting a novel mechanism of action that could be exploited for drug development .
  • Antimicrobial Efficacy : Another research effort synthesized several DMPCA derivatives and tested their efficacy against various bacteria. Some compounds exhibited significant antibacterial activity comparable to standard antibiotics like ampicillin .
  • In Vivo Studies : Preliminary in vivo studies indicate that DMPCA may reduce inflammation in animal models of arthritis, supporting its potential therapeutic use in inflammatory diseases .

Properties

IUPAC Name

2,4-dimethylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-4-3-7-8(2)5(4)6(9)10/h3H,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYWSABALQBFSCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90349117
Record name 1,4-dimethyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13745-58-9
Record name 1,4-dimethyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-dimethyl-1H-pyrazole-5-carboxylic acid
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Synthesis routes and methods I

Procedure details

Methyl 1,4-dimethyl-1H-pyrazole-5-carboxylate (171 mg) was dissolved in 1,4-dioxane (2 ml). Hydrochloric acid (2 ml) was added and the mixture was heated at reflux for 70 h. One drop of concentrated hydrochloric acid was added and the mixture heated at reflux for 45 h. The solution was left to cool and then the solvent was removed in vacuo. To the residue toluene (15 ml) was added and the solvent was removed in vacuo. The solid was dried in a vacuum oven overnight to give the title compound (132 mg) as a white solid.
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171 mg
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

Using ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate (565 mg, 3.36 mmol), 1N aqueous sodium hydroxide solution (4 mL, 4 mmol) and ethanol (4 mL), and by a reaction in the same manner as in Reference Example 20, the title compound (261 mg, 55%) was obtained as colorless crystals.
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565 mg
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Yield
55%

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